molecular formula C9H16N4O B8272493 6-(3-Methylbutoxy)-2,4-diaminopyrimidine

6-(3-Methylbutoxy)-2,4-diaminopyrimidine

Cat. No.: B8272493
M. Wt: 196.25 g/mol
InChI Key: OSVVAYSRCQOBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methylbutoxy)-2,4-diaminopyrimidine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

6-(3-methylbutoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C9H16N4O/c1-6(2)3-4-14-8-5-7(10)12-9(11)13-8/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13)

InChI Key

OSVVAYSRCQOBOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC(=NC(=C1)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.9 g (0.30 mol) sodium in 200 ml isopentyl alcohol were added 43.4 g (0.30 mol) 2,4-diamino-6-chloropyrimidine. The mixture was heated under reflux with stirring for 11 h. The reaction mixture was then stirred at 80° C. for a further 36 h. After the reaction was ended the precipitated NaCl was separated off and the solution was concentrated to dryness. The residue was repeatedly taken up in ethanol and again concentrated in order to remove residual isopentyl alcohol. After drying, 6-(3-Methylbutoxy)-2,4-diaminopyrimidine (51.8 g, 88%) was obtained as a yellow oil.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.